molecular formula C18H20N2O3 B2628165 (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide CAS No. 1706498-64-7

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide

Cat. No.: B2628165
CAS No.: 1706498-64-7
M. Wt: 312.369
InChI Key: QIFQMVDONUKJCJ-FNORWQNLSA-N
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Description

This compound features an acrylamide backbone substituted with a furan-2-yl group at the α,β-unsaturated carbonyl position and a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl moiety on the amide nitrogen. The 1-methylindolin-5-yl group introduces a bicyclic indoline structure, which enhances steric and electronic interactions compared to simpler aromatic substituents.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-7,10-11,17,21H,8-9,12H2,1H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFQMVDONUKJCJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 1-methylindoline, and acrylamide.

    Step 1 Formation of the Intermediate: The first step involves the condensation of furan-2-carboxaldehyde with 1-methylindoline in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.

    Step 2 Acrylamide Addition: The intermediate is then reacted with acrylamide under basic conditions to form the final product, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide.

    Reaction Conditions: The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ester or ether derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Can be used to study enzyme interactions and protein binding due to its functional groups.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and indoline moiety can participate in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Name Key Structural Features Biological Activity Potency/Mechanism Source
(Target) (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide - Furan-2-yl acrylamide
- 2-hydroxyethyl group linked to 1-methylindolin-5-yl
Hypothesized: α7 nAChR modulation or antiviral activity (based on analogs) Unknown (structural similarity suggests potential for high receptor affinity) N/A
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] - Furan-2-yl acrylamide
- p-Tolyl group
Positive allosteric modulator (PAM) of α7 nAChR Enhances receptor activation; used in antinociceptive studies
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] - Furan-2-yl acrylamide
- N-methyl-p-tolyl substituent
Reduces antinociception via α7 nAChR antagonism Effective in oxaliplatin-induced neuropathic pain models
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] - Thiophen-2-yl replaces furan
- p-Tolyl group
Antinociceptive; inhibits CaV2.2 channels and α9α10 nAChRs Superior to DM490 in pain models (thiophene enhances activity)
Sulfamoylphenyl analog [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] - Furan-2-yl acrylamide
- 4-sulfamoylphenyl group
Inhibits SARS-CoV helicase ATPase activity IC₅₀ = 13.0 µM (helicase inhibition)
Compound 15 [(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide] - Hydroxyethyl linked to 4-hydroxyphenyl
- Dual 4-hydroxyphenyl groups
Structural analog (exact activity unspecified) Hypothesized antioxidant or receptor-binding properties

Critical Analysis of Structural Modifications

Backbone Variations :

  • The furan-2-yl group (target, PAM-2, DM490) contributes to π-π stacking interactions in receptor binding, whereas thiophen-2-yl (DM497) enhances lipophilicity and electron density, improving CaV2.2 channel inhibition .
  • N-Substituents :
  • N-methylation (DM490) reduces antinociceptive efficacy compared to non-methylated analogs (DM497), highlighting steric hindrance as a critical factor .

Biological Implications: Antiviral Activity: The sulfamoylphenyl analog’s helicase inhibition (IC₅₀ = 13.0 µM) suggests that bulkier substituents (e.g., the target’s indolin group) might enhance binding to viral enzymes . Antinociceptive Mechanisms: DM497’s dual action on CaV2.2 and α9α10 nAChRs contrasts with DM490’s antagonism, indicating that minor structural changes (thiophene vs. furan, methyl vs. hydroxyethyl) drastically alter pharmacological profiles .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring, an acrylamide moiety, and an indole derivative. These components suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.369 g/mol

Key Functional Groups

  • Acrylamide Moiety : This group is known for its reactivity, particularly in polymerization reactions.
  • Furan Ring : The furan structure can participate in various chemical reactions, including Diels-Alder cycloadditions.
  • Indole Core : The presence of the indole structure may contribute to the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-712Caspase activation
Study CA54910Mitochondrial disruption

Antioxidant Activity

The furan ring is known for its ability to scavenge free radicals. Compounds containing furan have demonstrated antioxidant properties, which can protect cells from oxidative stress-related damage. A study highlighted that derivatives of furan can inhibit lipid peroxidation, thereby reducing cellular damage .

Neuroprotective Effects

The indole structure present in the compound suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. Research has shown that such compounds can enhance neuronal survival under stress conditions.

Synthesis and Reaction Mechanisms

The synthesis of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide typically involves multi-step organic reactions. The reaction pathways often include:

  • Formation of the furan-acrylamide bond through condensation reactions.
  • Functionalization steps that introduce the indole moiety.

Table 2: Synthetic Pathways

StepReagentsConditions
Step 1Furan derivative + acrylamideHeat, solvent
Step 2Indole derivative + hydroxylation agentMild conditions

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Case Study 2 : An indole-based compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic applications.
  • Case Study 3 : The antioxidant capacity of furan derivatives was evaluated using DPPH radical scavenging assays, showing effective inhibition at low concentrations.

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